molecular formula C9H7ClO3 B7904000 (4-Chloro-3-methylphenyl)glyoxylic acid CAS No. 250642-58-1

(4-Chloro-3-methylphenyl)glyoxylic acid

Cat. No.: B7904000
CAS No.: 250642-58-1
M. Wt: 198.60 g/mol
InChI Key: NHPVGDBHNHWOIB-UHFFFAOYSA-N
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Description

(4-Chloro-3-methylphenyl)glyoxylic acid is an organic compound with the molecular formula C9H7ClO3 It is characterized by the presence of a chloro group and a methyl group attached to a phenyl ring, along with a glyoxylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloro-3-methylphenyl)glyoxylic acid typically involves the reaction of 4-chloro-3-methylbenzaldehyde with an oxidizing agent to introduce the glyoxylic acid group. Common oxidizing agents used in this process include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions. The reaction is usually carried out in a solvent such as acetic acid or dichloromethane at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods often focus on minimizing waste and maximizing the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(4-Chloro-3-methylphenyl)glyoxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the glyoxylic acid group to an alcohol or aldehyde.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(4-Chloro-3-methylphenyl)glyoxylic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Chloro-3-methylphenyl)glyoxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context of its use. The pathways involved often include oxidative stress responses or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    (4-Chlorophenyl)glyoxylic acid: Lacks the methyl group, which may affect its reactivity and applications.

    (3-Methylphenyl)glyoxylic acid: Lacks the chloro group, leading to different chemical properties and uses.

    (4-Chloro-3-methylphenyl)acetic acid: Similar structure but with an acetic acid moiety instead of glyoxylic acid.

Uniqueness

(4-Chloro-3-methylphenyl)glyoxylic acid is unique due to the presence of both chloro and methyl groups on the phenyl ring, which can influence its reactivity and interactions with other molecules. This dual substitution pattern can enhance its utility in various chemical and biological applications.

Properties

IUPAC Name

2-(4-chloro-3-methylphenyl)-2-oxoacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClO3/c1-5-4-6(2-3-7(5)10)8(11)9(12)13/h2-4H,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHPVGDBHNHWOIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701271594
Record name 4-Chloro-3-methyl-α-oxobenzeneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701271594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

250642-58-1
Record name 4-Chloro-3-methyl-α-oxobenzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=250642-58-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-3-methyl-α-oxobenzeneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701271594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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